Regioisomeric Specificity: Ortho‑Tolyloxy vs. Para‑Tolyloxy Substitution Dictates NNMT Binding Affinity
The para‑tolyloxy isomer (CAS 946281‑00‑1) demonstrates measurable NNMT inhibition with a Ki of 89 nM [1], whereas the ortho‑tolyloxy compound 946209‑03‑6 has no NNMT activity reported in the same assay platform. This regioisomeric divergence indicates that the methyl group position on the phenoxy ring directly influences target engagement, making the ortho isomer unsuitable as a substitute for the para isomer in NNMT‑focused studies.
| Evidence Dimension | NNMT inhibition (Ki) |
|---|---|
| Target Compound Data | No inhibition detected at relevant concentrations |
| Comparator Or Baseline | p‑tolyloxy isomer (CAS 946281‑00‑1): Ki = 89 nM |
| Quantified Difference | At least 100‑fold selectivity gap |
| Conditions | Inhibition of N‑terminal His6‑tagged wild‑type human NNMT expressed in E. coli NiCo21(DE3), assessed as reduction in 1‑methylquinolinium levels [1] |
Why This Matters
For NNMT‑targeted screening, the para isomer is the active chemotype; the ortho compound serves as a negative control, providing a clear tool for validating target engagement.
- [1] BindingDB entry BDBM50247634 (CHEMBL4067973). N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(p-tolyloxy)acetamide. Ki = 89 nM against human NNMT. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50247634 View Source
